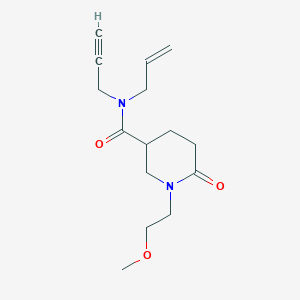![molecular formula C24H22N4O2S2 B3924660 N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N'-(4-ethoxyphenyl)urea](/img/structure/B3924660.png)
N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N'-(4-ethoxyphenyl)urea
説明
“N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N’-(4-ethoxyphenyl)urea” is a compound that has been designed and synthesized as a sorafenib analog . Sorafenib is a kinase inhibitor that is used to treat certain types of cancer. The compound is designed by attaching 5-benzylthio-1,3,4-thiadiazol to urea instead of the 4-phenoxypyridine moiety in the structure of sorafenib .
Synthesis Analysis
The compound was synthesized by the reaction of substituted benzoyl isocyanates with 5-(substituted phenyl)-2-furoyl hydrazine . The structures were confirmed by IR, 1H-NMR, elemental analysis, and single crystal X-ray diffraction analyses .作用機序
Target of Action
Similar compounds with a 1,3,4-thiadiazol-2-yl structure have been found to interact withSTAT3 , a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis.
Mode of Action
Based on the behavior of structurally similar compounds, it may bind directly to its target, inhibiting its function . This could result in the disruption of the target’s associated pathways, leading to changes in cellular processes.
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. If it behaves similarly to structurally related compounds, it could potentially inhibit the proliferation of certain cancer cells .
生化学分析
Biochemical Properties
The biochemical properties of N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N’-(4-ethoxyphenyl)urea are largely related to its interactions with various biomolecules. It has been found to interact with various enzymes and proteins, leading to changes in biochemical reactions
Cellular Effects
N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N’-(4-ethoxyphenyl)urea has shown to have significant effects on various types of cells. It has been found to inhibit the proliferation of various human cancer cells, including MCF-7, HepG2, A549, and HeLa cell lines . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N’-(4-ethoxyphenyl)urea is complex and involves several steps. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N’-(4-ethoxyphenyl)urea over time in laboratory settings are still being studied. Preliminary studies suggest that it has a stable profile, with no significant degradation observed over time
Dosage Effects in Animal Models
The effects of N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N’-(4-ethoxyphenyl)urea vary with different dosages in animal models. While specific threshold effects and toxic or adverse effects at high doses are still being studied, preliminary results suggest that it has significant anticancer activity at certain dosages .
Metabolic Pathways
The metabolic pathways that N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N’-(4-ethoxyphenyl)urea is involved in are still being studied. It is believed to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N’-(4-ethoxyphenyl)urea within cells and tissues are complex processes that are still being studied. It is believed to interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is believed that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
特性
IUPAC Name |
1-[5-(2-benzylsulfanylphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S2/c1-2-30-19-14-12-18(13-15-19)25-23(29)26-24-28-27-22(32-24)20-10-6-7-11-21(20)31-16-17-8-4-3-5-9-17/h3-15H,2,16H2,1H3,(H2,25,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMUMZRSZGWVCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-ethyl-3-[(4-methylbenzyl)amino]-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3924589.png)
![(5Z)-2-amino-5-[[4-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy]-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B3924592.png)
![N-[2-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B3924594.png)
![N-(3-methoxyphenyl)-N'-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3924613.png)
![3-(methylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3924616.png)
![1-[(2E)-5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-methoxyphenyl)urea](/img/structure/B3924621.png)
![1-cyclohexyl-4-thieno[2,3-d]pyrimidin-4-yl-2-piperazinone](/img/structure/B3924635.png)
![3-allyl-5-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3924643.png)
![2-chloro-4-{[cyclopropyl(2-ethoxybenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B3924656.png)
![1-(5-{2-[(2-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea](/img/structure/B3924665.png)
![5-phenyl-4-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B3924668.png)
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzamide](/img/structure/B3924669.png)

![(5Z)-3-ethyl-5-[[4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3924675.png)
